![molecular formula C13H15N3S B14495156 5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine CAS No. 64064-33-1](/img/structure/B14495156.png)
5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine is an organic compound that features a pyridine ring substituted with a sulfanyl group attached to a 4-(dimethylamino)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine typically involves the following steps:
Formation of the sulfanyl intermediate: This can be achieved by reacting 4-(dimethylamino)thiophenol with a suitable halogenated pyridine derivative under basic conditions.
Coupling reaction: The intermediate is then coupled with 2-aminopyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyridine derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)phenyl sulfide: Similar structure but lacks the pyridine ring.
2-Aminopyridine: Contains the pyridine ring but lacks the sulfanyl and dimethylamino groups.
4-(Dimethylamino)phenyl sulfone: Oxidized form of the sulfanyl compound.
Uniqueness
5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine is unique due to the combination of the pyridine ring, sulfanyl group, and dimethylamino group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .
Propriétés
Numéro CAS |
64064-33-1 |
|---|---|
Formule moléculaire |
C13H15N3S |
Poids moléculaire |
245.35 g/mol |
Nom IUPAC |
5-[4-(dimethylamino)phenyl]sulfanylpyridin-2-amine |
InChI |
InChI=1S/C13H15N3S/c1-16(2)10-3-5-11(6-4-10)17-12-7-8-13(14)15-9-12/h3-9H,1-2H3,(H2,14,15) |
Clé InChI |
PTQHKMOKBCZSPQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)SC2=CN=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14495073.png)
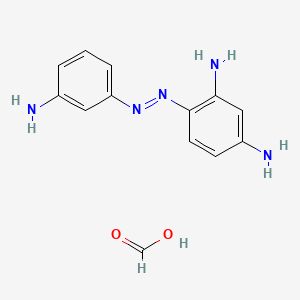
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)
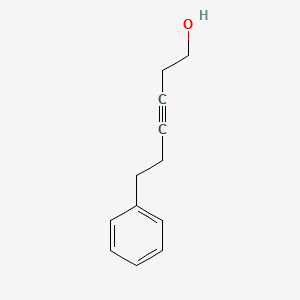
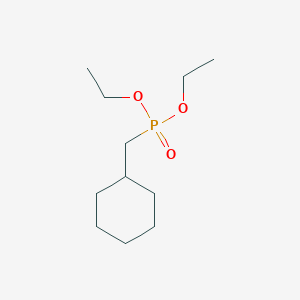
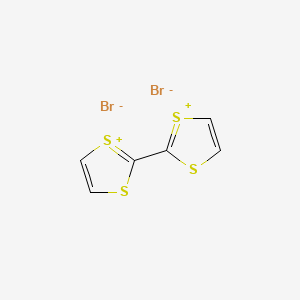

![N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide](/img/structure/B14495125.png)
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
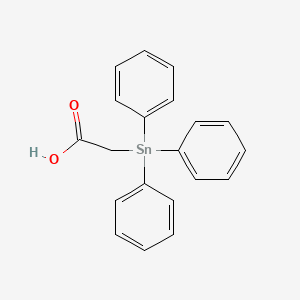
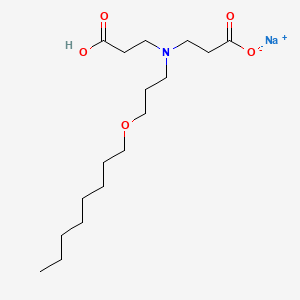
![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
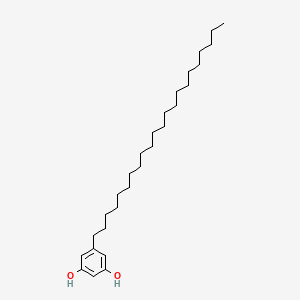
![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
